An In-depth Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde
An In-depth Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde
CAS Number: 66742-57-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Fluorobenzyloxy)benzaldehyde, a versatile synthetic intermediate with significant potential in pharmaceutical development and materials science. This document outlines its chemical and physical properties, synthesis protocols, safety information, and key applications, with a focus on its emerging role in the development of novel therapeutics.
Chemical and Physical Properties
4-(3-Fluorobenzyloxy)benzaldehyde is a white to off-white crystalline solid.[1] It is a derivative of benzaldehyde and is prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air, necessitating storage at low temperatures (2-8°C) under an inert atmosphere.[2][3] It is soluble in methanol.[4]
Table 1: Physicochemical Properties of 4-(3-Fluorobenzyloxy)benzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 66742-57-2 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.24 g/mol | [1][5] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 46 - 50 °C | [1] |
| Boiling Point | 265 °C at 3 mmHg | [1][3] |
| Purity | ≥ 98% (GC) | [1][5] |
| Storage Conditions | 2-8°C, under inert gas | [3][4] |
Table 2: Computational Data for 4-(3-Fluorobenzyloxy)benzaldehyde
| Parameter | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |
| LogP | 3.2172 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 4 | [5] |
Spectral Data
While a comprehensive, publicly available spectral database for 4-(3-Fluorobenzyloxy)benzaldehyde is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.9-10.0 ppm), aromatic protons on both the benzaldehyde and fluorobenzyl rings (typically in the 7.0-8.0 ppm region), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (around 5.1 ppm).
-
¹³C NMR: The carbon NMR would display a resonance for the aldehydic carbonyl carbon (around 191-192 ppm), along with multiple signals in the aromatic region (114-164 ppm), and a signal for the benzylic carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (230.24 m/z).
Synthesis Protocols
4-(3-Fluorobenzyloxy)benzaldehyde is typically synthesized via a Williamson ether synthesis. Below are two detailed experimental protocols.
Protocol 1: Synthesis using 3-Fluorobenzyl Bromide
This method involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base.
Experimental Procedure:
-
To a single-neck round-bottom flask, add 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone.[3][6]
-
Heat the reaction mixture to 60°C and stir for 5 hours.[3][6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.[3][6]
-
Filter the solid potassium salts and collect the filtrate.[3][6]
-
Remove the acetone from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3-fluorobenzyloxy)benzaldehyde as a white solid.[3][6]
Protocol 2: Synthesis using 3-Fluorobenzyl Chloride
This protocol utilizes 3-fluorobenzyl chloride as the alkylating agent.
Experimental Procedure:
-
Suspend 4-hydroxybenzaldehyde (1.05 equivalents) and 3-fluorobenzyl chloride (1.00 equivalent) in ethanol (e.g., 30 mL for 5g of chloride).[2]
-
With stirring, slowly add potassium carbonate (1.10 equivalents) and a catalytic amount of potassium iodide (0.10 equivalents).[2]
-
Reflux the reaction mixture at 85°C for 12-18 hours.[2]
-
After cooling, remove the ethanol under vacuum.[2]
-
Add water to the residue and stir for 3 hours to precipitate the crude product.[2]
-
Collect the solid by filtration.[2]
-
Dissolve the crude product in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent and purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 5:1 v/v) to obtain the final product.[2]
Caption: General workflow for the synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde.
Applications in Research and Drug Development
4-(3-Fluorobenzyloxy)benzaldehyde is a valuable building block in organic synthesis, with notable applications in the pharmaceutical and materials science sectors.[1]
Intermediate for Pharmaceutical Agents
This compound serves as a crucial intermediate in the synthesis of biologically active molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The benzyloxybenzaldehyde scaffold is of significant interest in medicinal chemistry.
A notable area of application is in the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and poor treatment outcomes. Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of ALDH1A3.
ALDH1A3 Signaling Pathway in Cancer
ALDH1A3 plays a critical role in cancer progression through multiple mechanisms, including the synthesis of retinoic acid (RA), which modulates gene expression, and the activation of pro-survival signaling pathways. Inhibiting ALDH1A3 is a promising therapeutic strategy.
Caption: ALDH1A3 signaling pathway and the inhibitory role of benzyloxybenzaldehyde derivatives.
Other Applications
-
Materials Science: The compound can be incorporated into polymer formulations to enhance thermal stability and mechanical strength.[1]
-
Fluorescent Probes: It serves as a precursor in the development of fluorescent probes for biological imaging.[1]
-
Agrochemicals: It plays a role in the formulation of pesticides and herbicides.[1]
Experimental Protocols for Biological Evaluation
While specific protocols for 4-(3-Fluorobenzyloxy)benzaldehyde are not widely published, the following are generalized methodologies for evaluating the biological activity of its derivatives, such as ALDH1A3 inhibitors.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, H1299 - non-small cell lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 96 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Safety and Handling
4-(3-Fluorobenzyloxy)benzaldehyde should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Table 3: Hazard Information
| Hazard Statement(s) | Precautionary Statement(s) |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. | |
| Wash skin thoroughly after handling. | |
| Wear protective gloves/eye protection/face protection. |
For detailed safety information, refer to the Safety Data Sheet (SDS). In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
Conclusion
4-(3-Fluorobenzyloxy)benzaldehyde is a key chemical intermediate with significant utility in the synthesis of complex organic molecules. Its role in the development of novel pharmaceutical agents, particularly selective ALDH1A3 inhibitors for cancer therapy, highlights its importance for researchers and professionals in drug discovery and development. The synthetic accessibility and versatile reactivity of this compound, coupled with the biological significance of its derivatives, ensure its continued relevance in advancing chemical and biomedical research.
References
- 1. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 5. 4-Fluorobenzaldehyde(459-57-4) 13C NMR [m.chemicalbook.com]
- 6. ALDH1A3, a metabolic target for cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]


